Validated Antimalarial Activity: Plasmepsin Inhibition Potency vs. Reference Inhibitors
2-(Difluoroacetyl)cyclopentanone derivatives were evaluated as inhibitors of the malarial aspartic proteases plasmepsin II and IV, yielding an IC₅₀ of 7 μM for the best ligand [1]. This potency was benchmarked against reference inhibitors containing a protonated secondary ammonium center, which showed similar binding affinities [1]. The data demonstrate that the α,α-difluoroketone scaffold provides a viable, non-peptidic alternative for targeting these enzymes, with the cyclic framework enabling specific interactions in the S1/S3 and flap-open pockets [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 7 μM (best ligand) |
| Comparator Or Baseline | Reference inhibitors with protonated secondary ammonium center |
| Quantified Difference | Similar binding affinities reported |
| Conditions | Enzymatic assay against recombinant plasmepsin II and IV |
Why This Matters
This quantifies the compound's potential as a non-peptidic starting point for antimalarial drug development, offering a structural alternative to charged ammonium-based inhibitors.
- [1] Fäh, C., Hardegger, L. A., Baitsch, L., Schweizer, W. B., Meyer, S., Bur, D., & Diederich, F. (2009). New organofluorine building blocks: inhibition of the malarial aspartic proteases plasmepsin II and IV by alicyclic α,α-difluoroketone hydrates. Organic & Biomolecular Chemistry, 7(19), 3947–3957. View Source
